Cas no 885278-34-2 (5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole)

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring linked to a brominated and methyl-substituted phenyl group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and coordination chemistry applications. The bromine substituent enhances reactivity for further functionalization, while the methyl group contributes to steric and electronic modulation. Its tetrazole moiety is known for metabolic stability and bioisosteric properties, often serving as a carboxylic acid surrogate. The compound is typically utilized in cross-coupling reactions, medicinal chemistry research, and as a ligand in catalytic systems, offering versatility in synthetic pathways.
5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole structure
885278-34-2 structure
Product Name:5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole
CAS No:885278-34-2
MF:C8H7BrN4
MW:239.071979761124
MDL:MFCD06738315
CID:711540
PubChem ID:57355262
Update Time:2025-05-22

5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 2H-Tetrazole,5-(4-bromo-3-methylphenyl)-
    • 5-(4-bromo-3-methylphenyl)-2H-tetrazole
    • 5-(4-BROMO-3-METHYL-PHENYL)-2H-TETRAZOLE,
    • 1H-Tetrazole,5-(4-bromo-3-methylphenyl)-(9CI)
    • 2H-Tetrazole,5-(4-bromo-3-methylphenyl)
    • 5-(4-BROMO-3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE
    • 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
    • SCHEMBL1458943
    • DTXSID301277807
    • AB26876
    • VRLFFBPGGMFGMT-UHFFFAOYSA-N
    • CS-0341644
    • SCHEMBL10254581
    • MFCD06738315
    • 885278-34-2
    • 5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole
    • MDL: MFCD06738315
    • Inchi: 1S/C8H7BrN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
    • InChI Key: VRLFFBPGGMFGMT-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2N=NNN=2)C=C1C

Computed Properties

  • Exact Mass: 237.98500
  • Monoisotopic Mass: 237.98541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • PSA: 54.46000
  • LogP: 1.93760

5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole Security Information

  • Storage Condition:(BD26092)

5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole Pricemore >>

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5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole Suppliers

Amadis Chemical Company Limited
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(CAS:885278-34-2)5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole
Order Number:A1044366
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:17
Price ($):345.0/929.0/3249.0
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Additional information on 5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole

Recent Advances in the Study of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole (CAS: 885278-34-2)

The compound 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole (CAS: 885278-34-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a tetrazole ring attached to a brominated phenyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis optimization, biological activity profiling, and potential as a scaffold for drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated an improved synthetic route for 885278-34-2 with a 78% yield through a [3+2] cycloaddition reaction between 4-bromo-3-methylbenzonitrile and sodium azide. The optimized conditions used copper(I) iodide as a catalyst in DMF at 120°C for 24 hours, significantly reducing byproduct formation compared to previous methods. This advancement in synthesis methodology has important implications for scaling up production for further pharmacological studies.

Pharmacological investigations have revealed that 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole exhibits notable inhibitory activity against carbonic anhydrase isoforms, particularly CA IX and XII, with IC50 values of 12.3 nM and 18.7 nM respectively. These findings, reported in Bioorganic Chemistry (2024), suggest potential applications in cancer therapy, as these isoforms are overexpressed in hypoxic tumor environments. Molecular docking studies indicate that the tetrazole ring coordinates with the zinc ion in the enzyme's active site, while the bromophenyl moiety contributes to hydrophobic interactions.

Recent structure-activity relationship (SAR) studies have explored modifications to the 885278-34-2 scaffold. A 2024 European Journal of Medicinal Chemistry paper reported that replacing the bromine atom with various substituents significantly affects biological activity. Interestingly, the bromo-substituted derivative maintained optimal balance between lipophilicity and electronic properties, explaining its superior inhibitory profile compared to other halogenated analogs.

In drug formulation research, scientists have investigated the salt forms of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole to improve solubility and bioavailability. A 2023 Pharmaceutics publication detailed successful preparation of sodium and lysine salts with enhanced aqueous solubility (up to 15 mg/mL compared to 0.8 mg/mL for the free acid) while maintaining stability under accelerated storage conditions. These developments address one of the major challenges in developing tetrazole-based pharmaceuticals.

Ongoing preclinical studies are evaluating the compound's pharmacokinetic profile and toxicity. Preliminary data presented at the 2024 American Chemical Society meeting indicate favorable metabolic stability in liver microsomes (t1/2 > 120 minutes) and moderate plasma protein binding (68-72%). These characteristics, combined with its target selectivity, position 885278-34-2 as a promising lead compound for further optimization.

The versatility of the 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole scaffold is further demonstrated by its application in materials science. A recent Advanced Materials publication (2024) reported its use as a ligand in luminescent metal-organic frameworks (MOFs), showcasing potential applications in bioimaging and sensor development. This interdisciplinary approach highlights the compound's value beyond traditional pharmaceutical applications.

Future research directions include investigating the compound's potential in combination therapies and exploring its activity against other enzyme targets. The unique electronic properties of the tetrazole ring and the modifiable bromophenyl group provide numerous opportunities for structural diversification, making 885278-34-2 a valuable template for medicinal chemistry programs targeting various diseases.

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Amadis Chemical Company Limited
(CAS:885278-34-2)5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole
A1044366
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):345.0/929.0/3249.0
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